molecular formula C8H13N B3378401 1-Propylcyclobutane-1-carbonitrile CAS No. 1423028-37-8

1-Propylcyclobutane-1-carbonitrile

Cat. No.: B3378401
CAS No.: 1423028-37-8
M. Wt: 123.2 g/mol
InChI Key: YPSRNDRXENGZCU-UHFFFAOYSA-N
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Description

1-Propylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C8H13N and a molecular weight of 123.2 g/mol It is a member of the cyclobutane family, characterized by a four-membered carbon ring with a nitrile group (-CN) attached to one of the carbon atoms

Preparation Methods

The synthesis of 1-Propylcyclobutane-1-carbonitrile can be achieved through several routes. One common method involves the reaction of cyclobutanone with propylamine in the presence of a dehydrating agent to form the corresponding imine, which is then reduced to yield the desired nitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Propylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Propylcyclobutane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propylcyclobutane-1-carbonitrile exerts its effects depends on its specific application. In chemical reactions, the nitrile group is often the reactive site, participating in various transformations. In biological systems, its derivatives may interact with specific molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

1-Propylcyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:

    Cyclobutanecarbonitrile: Similar structure but lacks the propyl group.

    Cyclobutanone: Contains a carbonyl group instead of a nitrile group.

    Cyclobutylamine: Features an amine group instead of a nitrile group.

Properties

IUPAC Name

1-propylcyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-2-4-8(7-9)5-3-6-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSRNDRXENGZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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